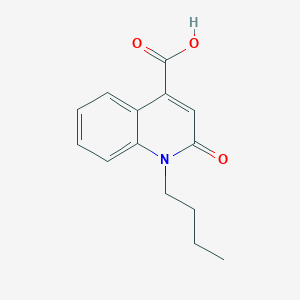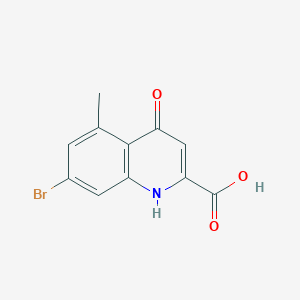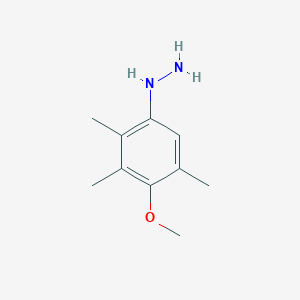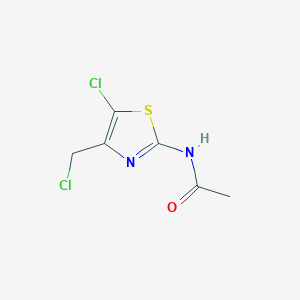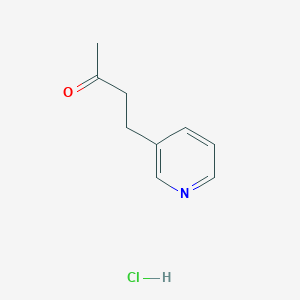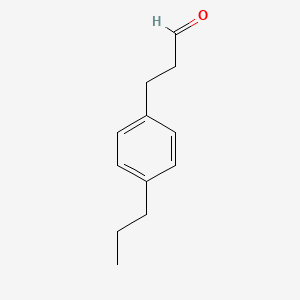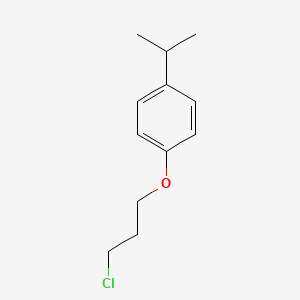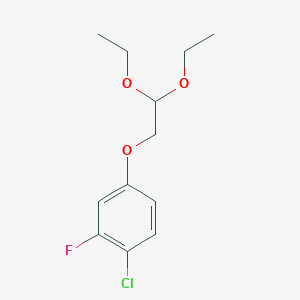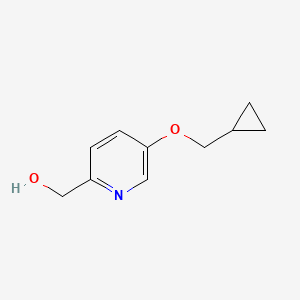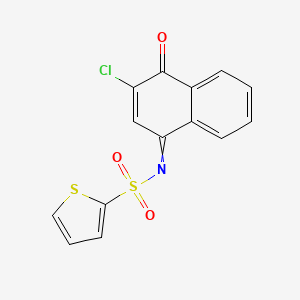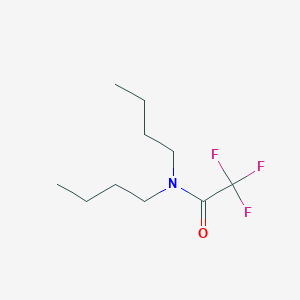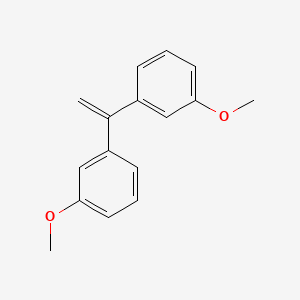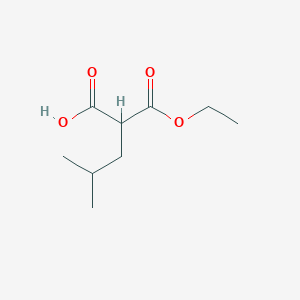![molecular formula C10H10O2 B8611715 1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran](/img/structure/B8611715.png)
1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran is a chemical compound with the molecular formula C10H8O6. It is a solid substance that appears white or off-white in color. This compound is widely used in the synthesis of high-performance polymers, such as polyimides, due to its unique chemical structure and properties .
Preparation Methods
The preparation of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran typically involves the hydrogenation of benzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetrone. This reaction is carried out using hydrogen gas and a suitable catalyst under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe synthesis of the compound.
Chemical Reactions Analysis
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran can be compared with other similar compounds, such as:
1,2,4,5-Cyclohexanetetracarboxylic dianhydride (HPMDA): This compound shares a similar chemical structure and is also used in the synthesis of high-performance polymers.
Hexahydro-1H,3H-furo[3,4-f]benzofuran-1,3,5,7-tetrone: Another compound with a similar structure, used in various organic synthesis applications.
The uniqueness of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran lies in its specific chemical properties and its ability to form high-performance polymers with exceptional thermal and mechanical properties.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-3-11-5-9(7)2-10-6-12-4-8(1)10/h1-2H,3-6H2 |
InChI Key |
ZZERRBOYXNRSET-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(COC3)C=C2CO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
